3,4-Dichloro-5-fluorobenzylamine

Descripción

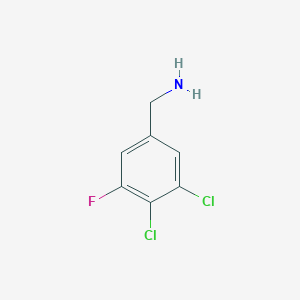

Structure

3D Structure

Propiedades

IUPAC Name |

(3,4-dichloro-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCRFQCEZKRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Understanding of 3,4 Dichloro 5 Fluorobenzylamine

Amine Functional Group Reactivity

The primary amine group in 3,4-Dichloro-5-fluorobenzylamine is a key site for a variety of chemical transformations, including nucleophilic attacks and condensation reactions.

Nucleophilic Acylations and Alkylations

The lone pair of electrons on the nitrogen atom of the benzylamine (B48309) imparts nucleophilic character, allowing it to readily react with electrophilic species such as acylating and alkylating agents.

Nucleophilic Acylation: this compound is expected to react with acyl halides, anhydrides, and esters to form the corresponding N-substituted amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. For instance, the reaction with an acyl chloride would involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. Such reactions are fundamental in the synthesis of various derivatives. While specific literature on the acylation of this compound is not abundant, the synthesis of N-acylamino amides from the structurally similar 3,4-dichloroaniline (B118046) has been reported, proceeding in good yields. researchgate.net

Nucleophilic Alkylation: The amine group can also undergo alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2). The process can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. The N-alkylation of similar heterocyclic structures has been shown to be a viable synthetic route. nih.gov

Table 1: Representative Nucleophilic Acylation and Alkylation Reactions

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(3,4-Dichloro-5-fluorobenzyl)acetamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Alkylation | Methyl Iodide | N-Methyl-3,4-dichloro-5-fluorobenzylamine | Base (e.g., K2CO3), polar aprotic solvent |

Condensation Reactions Forming Schiff Bases

Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govijrpc.com This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration to yield the C=N double bond. nih.gov

The formation of Schiff bases from variously substituted benzylamines and benzaldehydes is a well-established synthetic methodology. nih.gov For example, research on 2,4-dichloro-5-fluorophenyl moieties has demonstrated their successful incorporation into Schiff bases, which were then used to prepare Mannich bases. researchgate.net

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product (Schiff Base) | Typical Catalyst |

|---|---|---|

| Benzaldehyde | N-(3,4-Dichloro-5-fluorobenzylidene)aniline | Acetic Acid |

| Acetone | N-(1-methylethylidene)-3,4-dichloro-5-fluorobenzylamine | p-Toluenesulfonic acid |

Cyclization Pathways to Heterocyclic Compounds

The amine functionality of this compound serves as a valuable handle for the construction of various nitrogen-containing heterocyclic systems. These reactions often involve an initial reaction at the amine, followed by an intramolecular cyclization. The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, with many pharmaceuticals containing such scaffolds. beilstein-journals.orgnih.govnih.gov

Aromatic Ring Reactivity of the Dichlorofluorophenyl Moiety

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of the three halogen substituents.

Electrophilic Aromatic Substitution Patterns

The chlorine and fluorine atoms are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effects. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. In this compound, the two available positions for substitution are ortho and meta to the benzylamine group. The directing effects of the halogens will dictate the regioselectivity of such reactions. The fluorine atom is generally considered a weaker deactivator than chlorine for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Potential

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The presence of three halogen atoms (two chlorine and one fluorine) on the phenyl ring of this compound makes it a potential candidate for such reactions, particularly under forcing conditions or with strong nucleophiles.

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The rate of SNAr reactions is influenced by the nature of the leaving group and the stability of the intermediate. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which facilitates the initial nucleophilic attack. The presence of multiple halogen substituents can activate the ring towards nucleophilic attack. While specific SNAr reactions on this compound are not extensively documented, studies on related polyhalogenated aromatic compounds demonstrate the feasibility of such transformations. beilstein-journals.orgchegg.com

Stereochemical Considerations in Reactions of Related Chiral Amines

While specific stereochemical studies on this compound are not widely documented, the principles governing the reactions of related chiral amines are well-established and directly applicable. If the benzylic carbon of an amine is a stereocenter, its reactions can proceed with distinct stereochemical outcomes, such as retention, inversion, or racemization of configuration. lumenlearning.com

The stereochemical course is highly dependent on the reaction mechanism.

Concerted Mechanisms: In processes where a bond to the chiral carbon is broken and a new one is formed simultaneously, a defined stereochemical outcome is expected. For instance, an Sₙ2 reaction at the benzylic carbon would proceed with an inversion of stereochemistry. lumenlearning.com

Stepwise Mechanisms: Reactions that proceed through achiral or rapidly inverting intermediates, such as a planar carbocation in an Sₙ1 reaction, will lead to a racemic mixture of enantiomers. lumenlearning.com

Enzyme-mediated reactions often exhibit high stereospecificity. For example, studies on the oxidative deamination of stereospecifically labeled benzylamines by amine oxidase from pea seedlings have shown that the enzyme stereospecifically removes the pro-S-hydrogen atom from the methylene (B1212753) group. rsc.org This enzymatic selectivity allows for the preparation of chiral products from prochiral substrates.

Furthermore, modern synthetic methods enable stereodivergent reactions. By choosing different combinations of catalyst and ligand configurations, it is possible to selectively synthesize different stereoisomers from the same starting material. For example, palladium-catalyzed enantioselective C-H cross-coupling has been used for the kinetic resolution of racemic benzylamines, yielding both the unreacted amine and the ortho-arylated product in high enantiomeric purity. chu-lab.org Similarly, Pd/Cu co-catalyzed systems have been developed for the enantio- and diastereodivergent substitution of benzyl (B1604629) geminal dicarboxylates, allowing for the construction of two adjacent stereocenters with high control. researchgate.net

Role of Halogen Substituents on Reaction Pathways and Selectivity

The three halogen substituents (two chlorine atoms and one fluorine atom) on the benzene (B151609) ring of this compound play a crucial role in modulating the molecule's reactivity and the selectivity of its reactions. Their influence is exerted through a combination of electronic and steric effects.

Halogen substituents exhibit a dual electronic nature that affects the reactivity of the aromatic ring. ucalgary.ca

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond framework. lumenlearning.comlibretexts.org This inductive effect is strong and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com In this compound, the cumulative inductive effect of three halogens significantly deactivates the ring.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through the pi (π) system. lasalle.edu This resonance effect increases the electron density at the ortho and para positions relative to the meta position. ucalgary.ca

In transition metal-catalyzed C-H activation reactions, substituents can direct the metal catalyst to a specific C-H bond. The aminomethyl group (often after N-protection) can act as a directing group, facilitating the functionalization of the ortho C-H bond. chu-lab.org

Halogen substituents, particularly fluorine, have a notable directing effect in such reactions. The reactivity of C-H bonds positioned ortho to a fluorine substituent is often enhanced in interactions with metal centers. nih.govacs.org This "ortho-fluorine preference" leads to selective C-H functionalization at that site. The origin of this effect is electronic; it is thought to involve factors such as the charge on the ipso-carbon and the favorable delocalization of the forming metal-carbon bond's electron density into the antibonding orbital (σ*) of the adjacent C-F bond. acs.org Consequently, C-H oxidative addition becomes more thermodynamically favorable as the number of ortho fluorine substituents increases. acs.org

In the case of this compound, the C-H bond at the C6 position is ortho to the fluorine atom at C5. This arrangement makes the C6 position a prime candidate for regioselective C-H activation and subsequent functionalization, such as arylation, alkylation, or amination, when subjected to appropriate transition-metal catalysis. However, the efficacy of such directed reactions can be profoundly affected by steric hindrance between the directing group and other nearby substituents, an issue termed the "ortho effect". rsc.orgresearchgate.net

The carbon-fluorine (C-F) bond is the strongest single covalent bond that carbon can form, which makes it notoriously robust and kinetically inert. nih.gov Despite this stability, significant progress has been made in the development of methods for C-F bond activation, which allows for the transformation of fluoroaromatics into other valuable compounds. nih.govnih.gov

Several strategies have been employed to achieve C-F activation:

Transition Metal-Mediated Activation: Many transition metal complexes can cleave C-F bonds, often through mechanisms like oxidative addition. acs.org An alternative pathway involves an initial ortho C-H activation, followed by a β-fluoride elimination to generate a benzyne (B1209423) complex, which can then undergo further reaction. acs.org

Lewis Acid Catalysis: Strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the selective activation of inert C-F bonds. nih.gov

Hydrogen-Bond-Donating Solvents: Solvents such as hexafluoroisopropanol (HFIP) can act as hydrogen bond donors to the fluorine atom. This interaction destabilizes the C-F bond, facilitating its cleavage to generate a carbocation that can be trapped by nucleophiles in reactions like the Friedel-Crafts type. frontiersin.org

For this compound, the C-F bond at the C5 position represents a potential site for functionalization via C-F activation, provided that sufficiently reactive conditions or catalytic systems are employed. Such a transformation would allow for the substitution of the fluorine atom, opening up pathways to novel derivatives that would be difficult to access through other means.

Derivatization Strategies and Applications in Complex Chemical Scaffolds

Utility as a Building Block in Organic Synthesis

The inherent reactivity and specific stereoelectronic properties of 3,4-dichloro-5-fluorobenzylamine make it a valuable starting material in organic synthesis. The presence of halogen atoms offers sites for various cross-coupling reactions, while the amine functionality serves as a key handle for amidation, alkylation, and other nucleophilic transformations. ontosight.ai

Advanced Intermediates for Polyfunctionalized Molecules

This compound is a key precursor in the synthesis of more complex and highly functionalized organic molecules. The strategic placement of chloro and fluoro substituents on the phenyl ring significantly influences the reactivity and properties of the resulting compounds. ossila.com Fluorinated building blocks, in general, are known to enhance thermal stability and modulate physicochemical properties such as lipophilicity and acidity with minimal steric hindrance. sigmaaldrich.com This makes them highly desirable in the development of new materials and pharmaceuticals. ossila.comsigmaaldrich.com

The synthesis of advanced intermediates often involves the multi-step transformation of the initial benzylamine (B48309). ontosight.ai For instance, the amino group can be readily acylated or alkylated to introduce new functional groups and build molecular complexity. Furthermore, the chlorine atoms can be substituted through various nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the fluorine and the second chlorine atom can modulate the reactivity of these positions. The strategic manipulation of these reactive sites allows for the creation of a wide array of polyfunctionalized molecules with tailored properties.

Precursors for Macrocyclic and Cage Compounds

The development of synthetic methodologies for macrocycles is a significant area of research, driven by the prevalence of macrocyclic scaffolds in bioactive natural products and pharmaceutical drugs. nih.gov While direct evidence for the use of this compound in the synthesis of macrocycles is not extensively documented in the provided results, its structure lends itself to such applications. The benzylamine moiety can be incorporated into a larger ring system through reactions like macrolactamization. nih.gov The di-chloro substitution pattern could also be exploited in intramolecular coupling reactions to form the macrocyclic ring. nih.gov

Similarly, the synthesis of cage compounds, which are three-dimensional polycyclic molecules, represents a frontier in organic synthesis. elsevierpure.comliverpool.ac.uk These structures often possess unique host-guest properties and can serve as molecular containers or catalysts. The rigid framework of the dichlorofluorophenyl group in this compound could serve as a key structural element in the design of novel cage compounds. The formation of such complex architectures often relies on carefully designed precursors that can undergo intramolecular reactions to form the caged skeleton. researchgate.net

Design and Synthesis of Ligands for Coordination Chemistry

The benzylamine functionality of this compound makes it a suitable precursor for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry due to the presence of the imine (-C=N-) nitrogen, which can coordinate to metal ions. nih.govcanchemtrans.ca

The synthesis of such ligands would involve reacting this compound with a suitable aldehyde or ketone. The resulting Schiff base ligand would possess both the dichlorofluorophenyl group and the imine functionality, offering multiple coordination sites. The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be fine-tuned by the substituents on the aldehyde or ketone precursor. canchemtrans.ca These complexes can exhibit a range of geometries, such as octahedral, depending on the metal ion and the stoichiometry of the reaction. nih.gov The study of such complexes is an active area of research due to their potential applications in catalysis and materials science. nih.govethz.ch

Incorporation into Chemical Structures for Focused Libraries (Emphasis on Scaffold Diversity and Structural Modification Impact)

Focused compound libraries are collections of molecules designed to interact with a specific protein target or family of related targets. nih.gov The use of versatile building blocks like this compound is crucial for generating the scaffold diversity necessary for successful screening campaigns. nih.govnih.gov The ability to systematically modify the structure of the building block allows for the exploration of chemical space and the optimization of biological activity. nih.gov

Chemical Modification of Diketoacid Derivatives

While direct examples of the chemical modification of diketoacid derivatives with this compound are not explicitly detailed in the search results, the general principles of amine reactivity suggest its utility in this area. Diketoacids possess two carboxylic acid groups and a ketone, offering multiple points for chemical modification. The benzylamine could be used to form amide linkages with the carboxylic acid groups, leading to the formation of new derivatives. The impact of the dichlorofluoro-substituted phenyl ring on the properties of these derivatives would be of interest for structure-activity relationship (SAR) studies.

Synthesis of N-Benzyl-Substituted Analogs and Related Structural Studies

The synthesis of N-benzyl-substituted analogs is a common strategy in medicinal chemistry to explore the impact of the benzyl (B1604629) group on biological activity. researchgate.netnih.govnih.govmanchester.ac.uk In this context, this compound can be used as a reagent to introduce the 3,4-dichloro-5-fluorobenzyl group onto a variety of molecular scaffolds. For example, the reaction of this benzylamine with a suitable electrophile would yield an N-(3,4-dichloro-5-fluorobenzyl) substituted product.

Interactive Table of Research Findings

| Compound/Derivative Class | Synthetic Strategy | Key Findings/Applications | Relevant Citations |

| Polyfunctionalized Molecules | Acylation/Alkylation of the amine, Nucleophilic aromatic substitution of chlorines. | Creation of advanced intermediates with tailored properties for materials and pharmaceuticals. | , ontosight.ai, sigmaaldrich.com, ossila.com |

| Macrocyclic Compounds | Potential for macrolactamization and intramolecular coupling reactions. | The benzylamine and dichloro groups provide handles for forming large ring structures. | nih.gov |

| Cage Compounds | Intramolecular reactions of specifically designed precursors. | The rigid dichlorofluorophenyl group can act as a key structural element. | elsevierpure.com, liverpool.ac.uk, researchgate.net |

| Schiff Base Ligands | Condensation of the benzylamine with aldehydes or ketones. | Formation of versatile ligands for coordination chemistry with tunable electronic properties. | nih.gov, canchemtrans.ca |

| Focused Chemical Libraries | Systematic structural modification of the benzylamine scaffold. | Generation of scaffold diversity to explore chemical space and optimize biological activity. | nih.gov, nih.gov, nih.gov |

| N-Benzyl-Substituted Analogs | Reaction with various electrophiles to introduce the dichlorofluorobenzyl group. | Exploration of structure-activity relationships and the impact of the substituted benzyl group on biological activity. | researchgate.net, nih.gov, nih.gov, manchester.ac.uk |

Computational and Theoretical Chemistry Insights into 3,4 Dichloro 5 Fluorobenzylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

To investigate the electronic structure and energetics of 3,4-dichloro-5-fluorobenzylamine, researchers would typically employ quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. A common approach would involve using a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate key electronic properties.

The resulting data would likely be presented in a table format, detailing parameters such as:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and kinetic stability.

Mulliken Atomic Charges: The partial charges on each atom, which provide insight into the charge distribution within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, this could involve studying its reactions, such as nucleophilic substitution or oxidation. ias.ac.in DFT calculations would be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

Key parameters that would be calculated and likely tabulated include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur, which is determined by the energy difference between the reactants and the transition state.

Imaginary Frequencies: The presence of a single imaginary frequency in the vibrational analysis of a transition state structure confirms it as a true saddle point on the potential energy surface.

By analyzing these parameters, researchers can gain a detailed understanding of the reaction pathway, the feasibility of the reaction, and the influence of the substituents on its kinetics and thermodynamics. For instance, studies on other benzylamines have explored the kinetics and mechanisms of their addition to various organic compounds. researchgate.netnih.govkoreascience.kr

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and its interactions with other molecules. Conformational analysis of this compound would involve identifying the stable conformers (rotamers) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the aminomethyl group to the phenyl ring, and calculating the energy at each step. lumenlearning.comlibretexts.org

The results of a conformational analysis would likely include:

Potential Energy Scan: A plot of energy versus dihedral angle to identify energy minima (stable conformers) and maxima (transition states).

Relative Energies of Conformers: The energy difference between the various stable conformations.

Dihedral Angles of Stable Conformers: The specific torsional angles that define the geometry of the most stable structures.

Furthermore, the study of intermolecular interactions is crucial for understanding the behavior of the compound in a condensed phase. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) could be used to identify and characterize non-covalent interactions like hydrogen bonds and halogen bonds.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of a compound. For this compound, the following spectra would typically be simulated using DFT calculations:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities would be calculated to predict the positions of the characteristic absorption bands. These theoretical spectra can be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) for ¹H and ¹³C atoms would be calculated, providing a theoretical NMR spectrum. This is a powerful tool for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax), which provides information about the electronic structure and chromophores within the molecule.

These predicted spectroscopic data would be compiled into tables for easy comparison with experimental results, aiding in the structural confirmation of synthesized this compound.

Analytical Characterization Methods in Chemical Research

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Multinuclear NMR, High-Resolution Mass Spectrometry)

To confirm the molecular structure of 3,4-Dichloro-5-fluorobenzylamine, researchers would employ Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Multinuclear NMR Spectroscopy :

¹H NMR would be used to identify the number of chemically distinct protons, their connectivity, and their electronic environment. For this specific molecule, one would expect to see distinct signals for the two aromatic protons and the two protons of the aminomethyl group (-CH₂NH₂). The coupling patterns and chemical shifts would be crucial in confirming the 3,4-dichloro-5-fluoro substitution pattern on the benzene (B151609) ring.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the six carbons of the aromatic ring and the one in the benzylamine (B48309) side chain.

¹⁹F NMR is a powerful technique for fluorine-containing compounds. A single resonance would be expected for the fluorine atom at the C-5 position, and its coupling to adjacent protons would further verify the structure.

High-Resolution Mass Spectrometry (HRMS) : This technique would provide an extremely accurate mass-to-charge ratio of the molecular ion. This allows for the determination of the precise elemental formula (C₇H₆Cl₂FN), distinguishing it from any other compounds with the same nominal mass. The isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would also serve as a characteristic signature.

Chromatographic Separation and Purity Analysis (e.g., GC-MS, LC-MS, HPLC)

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) : If the compound is sufficiently volatile and thermally stable, GC-MS could be used. The gas chromatogram would show a peak at a specific retention time, indicating its purity. The coupled mass spectrometer would provide the mass spectrum of the compound as it elutes, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a versatile technique suitable for a wide range of compounds. LC would separate the compound, and the mass spectrometer would confirm its molecular weight.

High-Performance Liquid Chromatography (HPLC) : HPLC with a suitable detector (e.g., UV) is the standard method for determining the purity of a chemical sample. A chromatogram showing a single major peak would indicate a high-purity sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching from the primary amine group (-NH₂), typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic ring and the -CH₂- group.

C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.

C-N stretching of the benzylamine.

C-F and C-Cl stretching vibrations, which would appear in the fingerprint region (below 1400 cm⁻¹).

Without access to peer-reviewed studies or spectral databases containing this information for this compound, a detailed and factual article cannot be constructed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dichloro-5-fluorobenzylamine, and what methodological considerations are critical for reproducibility?

- Answer : A typical synthetic pathway involves halogenation and subsequent amination of fluorinated benzyl derivatives. For example, chlorination of fluorobenzoic acid precursors (e.g., using Cl₂ or AlCl₃ in ethanol/water under reflux) followed by reduction to the amine group (e.g., via catalytic hydrogenation or LiAlH₄). Key considerations include controlling reaction temperature to avoid over-chlorination and ensuring anhydrous conditions during amination steps. Evidence from analogous compounds suggests using sodium hypochlorite as a mild oxidizing agent to minimize side products .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons and fluorine coupling).

- GC-MS/HPLC : To assess purity and detect halogenated byproducts.

- FT-IR : To identify amine (-NH₂) stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

- Elemental Analysis : Validate molecular composition (C₇H₆Cl₂FN). Cross-referencing with databases like PubChem or REAXYS ensures consistency .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (H314 hazard) .

- Ventilation : Use fume hoods to avoid inhalation; the compound is classified under UN2735 (toxic liquids) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce halogenated byproducts?

- Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity during chlorination .

- Solvent Optimization : Replace ethanol with dioxane to improve solubility of intermediates .

- Stepwise Monitoring : Use TLC or in-line IR to track reaction progress and halt at the benzoic acid stage before reduction.

- Machine Learning : Leverage predictive tools (e.g., PISTACHIO database) to simulate reaction pathways and identify optimal conditions .

Q. What advanced analytical strategies resolve spectral data contradictions, such as unexpected peaks in NMR or MS?

- Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals caused by fluorine spin-spin coupling .

- High-Resolution MS : Differentiate between isotopic clusters of Cl/F-containing fragments and impurities.

- X-ray Crystallography : Confirm molecular geometry if crystallization is feasible.

- Contradiction Analysis : Cross-validate with multiple techniques and reference spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points or solubility) across studies?

- Answer :

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP methods for melting point determination).

- Meta-Analysis : Aggregate data from peer-reviewed journals and regulatory databases (e.g., ECHA) to identify consensus values .

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures affecting melting behavior .

Q. What are the potential applications of this compound in medicinal chemistry, and how can its reactivity be tailored for drug discovery?

- Answer :

- Pharmacophore Design : The amine group serves as a hydrogen bond donor, while fluorine and chlorine enhance lipophilicity and metabolic stability.

- Derivatization : React with sulfonyl chlorides or carbonyl reagents to generate amide/urea libraries for kinase or protease inhibition assays.

- Structure-Activity Studies : Introduce substituents at the benzyl position to modulate steric effects and target selectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.